molecular formula C16H17N3S B11080669 5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione

5-Methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B11080669
M. Wt: 283.4 g/mol
InChI Key: IJLLTOIPNDQKOY-UHFFFAOYSA-N
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Description

5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE is a heterocyclic compound that belongs to the class of triazolanes This compound is characterized by its unique structure, which includes a triazolane ring substituted with methyl, phenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted triazolanes, depending on the specific reagents and conditions used .

Scientific Research Applications

5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound disrupts microbial cell membranes, leading to cell lysis and death. In cancer research, it inhibits enzymes such as tankyrase, which are involved in the Wnt signaling pathway, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-5-(4-METHYLPHENYL)-2-PHENYL-1,2,4-TRIAZOLANE-3-THIONE is unique due to its specific triazolane ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

5-methyl-5-(4-methylphenyl)-2-phenyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C16H17N3S/c1-12-8-10-13(11-9-12)16(2)17-15(20)19(18-16)14-6-4-3-5-7-14/h3-11,18H,1-2H3,(H,17,20)

InChI Key

IJLLTOIPNDQKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(NC(=S)N(N2)C3=CC=CC=C3)C

Origin of Product

United States

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